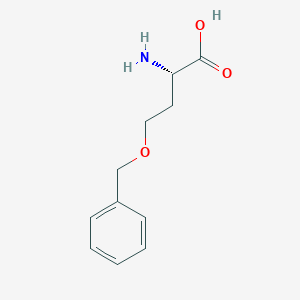

O-Benzyl-L-homoserine

説明

O-Benzyl-L-homoserine is a derivative of L-homoserine . L-homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .

Synthesis Analysis

L-Homoserine plays a significant role in the synthesis of a series of valuable chemicals . A study applied systematic metabolic engineering to target Escherichia coli W3110 for the production of L-homoserine . The strategies included overexpressing thrA (encoding homoserine dehydrogenase), removing the degradative and competitive pathways by knocking out metA (encoding homoserine O-succinyltransferase) and thrB (encoding homoserine kinase), reinforcing the transport system, and redirecting the carbon flux by deleting iclR (encoding the isocitrate lyase regulator) .

Chemical Reactions Analysis

The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The reaction’s kinetics and process development were of special interest .

科学的研究の応用

Synthesis of L-Homoserine Peptides and Derivatives

O-Benzyl-L-homoserine, as a derivative of L-homoserine, has been explored in the synthesis of various peptides and compounds. Knaup, Drauz, and Schwarm (2002) detailed methods for preparing homoserine amides and converting them into peptides and peptidomimetics, leveraging the properties of this compound and related compounds (Knaup, Drauz, & Schwarm, 2002).

Role in Enantiomorphs and Metabolic Pathways

The significance of this compound and its analogs in the formation of enantiomorphs, crucial in the study of amino acids' optical properties, was discussed by Birnbaum and Greenstein (1953). They explored the synthesis and properties of various homoserine and homocystine derivatives (Birnbaum & Greenstein, 1953).

Amino Protection in Chemical Synthesis

Huang Jin's (2010) work on the N-protection of L-Homoserine lactone hydrochloride, using benzyl chloroformate as an amino protecting agent, highlights the versatility of benzyl-protected homoserine derivatives in synthetic chemistry (Huang Jin, 2010).

将来の方向性

O-Acetyl-L-homoserine (OAH), a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol, has been explored for sustainable production . This suggests potential future directions for research and development involving O-Benzyl-L-homoserine and its derivatives.

作用機序

Target of Action

O-Benzyl-L-homoserine is a derivative of L-homoserine, which is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . The primary targets of this compound are likely to be similar to those of L-homoserine. For instance, it has been found that L-homoserine allosterically inhibits aspartate kinase and glutamate dehydrogenase .

Mode of Action

It is known that l-homoserine, the parent compound, is converted to o-succinyl homoserine by homoserine o-succinyltransferase, a precursor to l-methionine . It is plausible that this compound might interact with its targets in a similar manner, leading to changes in the metabolic pathways involved in the synthesis of these amino acids.

Biochemical Pathways

This compound likely affects the same biochemical pathways as L-homoserine. L-homoserine is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .

Pharmacokinetics

It is known that the compound is stable at room temperature , which suggests that it may have good bioavailability

特性

IUPAC Name |

(2S)-2-amino-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPSXPIAJFBGLO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679814 | |

| Record name | O-Benzyl-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62965-20-2 | |

| Record name | O-Benzyl-L-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

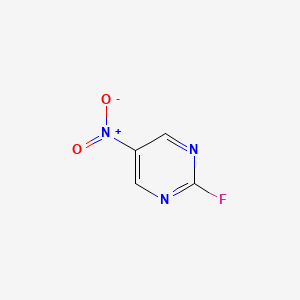

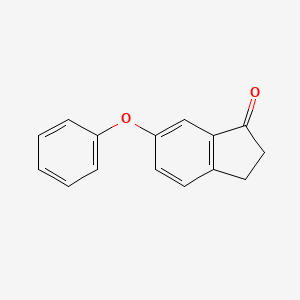

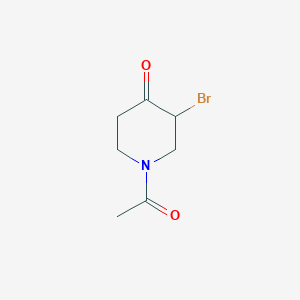

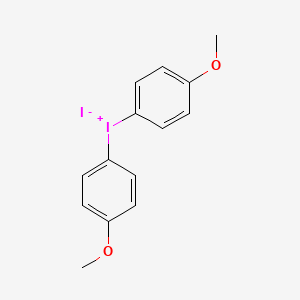

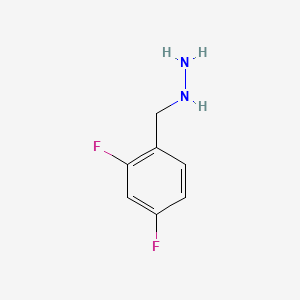

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)